molecular formula C16H25N5O2 B2494730 N-(2-oxo-2-(((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)amino)ethyl)butyramide CAS No. 1797813-76-3

N-(2-oxo-2-(((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)amino)ethyl)butyramide

Cat. No. B2494730
M. Wt: 319.409
InChI Key: GHJYMZNVEUBKPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves the cyclization of amino pyridines with ethyl acetoacetate, followed by reactions with thiourea and different aromatic aldehydes to yield the desired pyrimidines. Such compounds are anticipated to possess antiviral activity, highlighting the importance of the synthetic route in facilitating the exploration of biological activities (Saxena, Sikotra, & Mashelkar, 2011).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives displays significant diversity. For instance, studies have shown that pyrimidine rings can exhibit nonplanarity with boat conformations, illustrating the structural flexibility inherent in these molecules. Such structural characteristics are essential for understanding the molecular interactions and properties of these compounds (Trilleras, Low, Cobo, Marchal, & Glidewell, 2008).

Chemical Reactions and Properties

Pyrimidine derivatives can undergo various chemical reactions, leading to a wide range of products with different chemical and biological properties. For example, ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate can react with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to produce pyrano[2,3-d]pyrimidine derivatives. These reactions underscore the chemical versatility and reactivity of pyrimidine-based compounds ([El‐Sayed, Said, El-Hamid, Mohamed, Amr, & Morsy, 2021](https://consensus.app/papers/functionalization-ethyl-el‐sayed/1c4ec89873ea5c29baf3a405ed42c559/?utm_source=chatgpt)).

Physical Properties Analysis

The physical properties of N-(2-oxo-2-(((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)amino)ethyl)butyramide and its derivatives are critical for understanding their behavior in different environments and applications. Studies involving similar compounds have utilized techniques like IR, H-NMR, and mass spectroscopy for structural determination. These analyses provide insights into the stability, solubility, and molecular interactions of these compounds, essential for their practical applications (Deohate & Palaspagar, 2020).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, including reactivity, stability, and interaction with biological targets, are of paramount interest. For instance, the synthesis of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives and their evaluation in biological assays highlight the potential of these compounds in medicinal chemistry, particularly their anti-angiogenic and DNA cleavage activities, underscoring the importance of understanding the chemical properties of such compounds (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).

Future Directions

The future directions in the research and application of this compound would depend on its specific properties and potential uses. Piperidine and pyrimidine derivatives continue to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

properties

IUPAC Name

N-[2-oxo-2-[(2-piperidin-1-ylpyrimidin-4-yl)methylamino]ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2/c1-2-6-14(22)19-12-15(23)18-11-13-7-8-17-16(20-13)21-9-4-3-5-10-21/h7-8H,2-6,9-12H2,1H3,(H,18,23)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJYMZNVEUBKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(=O)NCC1=NC(=NC=C1)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxo-2-(((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)amino)ethyl)butyramide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.